molecular formula C13H10N2O2S B2410781 3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223890-21-8

3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2410781
CAS RN: 1223890-21-8
M. Wt: 258.3
InChI Key: KZUMHWPCMUVEAH-UHFFFAOYSA-N
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Description

“3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of thienopyrimidine derivatives . These compounds are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H NMR, 13C NMR, and HR-MS . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives undergo various chemical reactions. For instance, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various techniques such as IR spectroscopy and mass spectrometry .

Scientific Research Applications

1. Receptor Antagonism and Therapeutic Potential

3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been studied for their potential as human GnRH receptor antagonists. These compounds, including thieno[2,3-d]pyrimidine-2,4-diones, have shown promise in treating reproductive diseases. The structural activity relationship (SAR) studies indicate that specific substitutions on the core structure enhance receptor binding activity, suggesting their potential in developing targeted therapies (Guo et al., 2003).

2. Antibacterial Applications

Research into substituted thieno[2,3-d]pyrimidines has expanded into the field of antibacterial applications. These compounds have been synthesized and evaluated for their antibacterial properties, indicating a potential avenue for the development of new antibacterial agents (More et al., 2013).

3. Synthesis and Derivative Formation

The synthesis of various derivatives of thieno[3,2-d]pyrimidin-4-ones, including the 3-(2-methylphenyl) variant, has been extensively studied. This research is crucial for understanding the chemical properties of these compounds and their potential applications in various scientific fields (Shestakov et al., 2014).

4. Biological Activity and Potential Therapeutic Applications

Studies have shown that thieno[2,3-d]pyrimidine compounds, when fused with other heterocyclic structures, exhibit significant biological activities. These activities include inhibiting adenosine kinase, platelet aggregation, and showing antileukemia and anticancer properties. This highlights their potential as therapeutic agents (El-Gazzar et al., 2006).

5. Nucleoside Analogue Synthesis

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been used in the synthesis of various nucleoside analogues. These synthesized compounds have potential applications in the field of medicinal chemistry, particularly in the design of new drugs (El‐Barbary et al., 1995).

6. Fluorescent Nucleobase Analogues

The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core has been utilized in designing fluorescent nucleoside analogues. This research contributes to the development of bioimaging tools and novel fluorescent markers in biological research (Tor et al., 2007).

Mechanism of Action

Target of Action

The primary target of 3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages . It plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .

Mode of Action

This compound, as a derivative of thieno[3,2-d]pyrimidine, is designed and synthesized to inhibit BTK . It exhibits varying inhibitory activities against BTK in vitro . The interaction with BTK results in the inhibition of the proliferation of B cells .

Biochemical Pathways

The compound affects multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . BTK plays a critical role in these pathways, and its inhibition can disrupt the normal functioning of B cells .

Pharmacokinetics

The design and synthesis of this compound aim to optimize its bioavailability and selectivity .

Result of Action

The compound exerts excellent immunosuppressive activity by inhibiting the proliferation of B cells . It shows low cytotoxicity on murine splenocytes . Furthermore, it displays considerable selectivity between T cells and B cells .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness can vary depending on the specific strain of cells it interacts with .

Future Directions

Future research on “3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds could focus on improving their potency and acceptable pharmacokinetics for in vivo evaluation . They could also be used as chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

properties

IUPAC Name

3-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-4-2-3-5-10(8)15-12(16)11-9(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUMHWPCMUVEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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